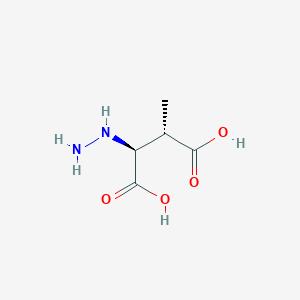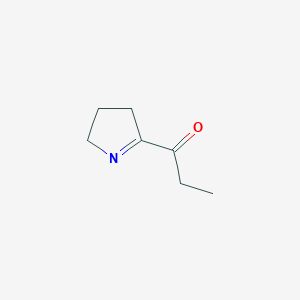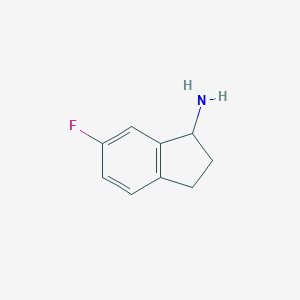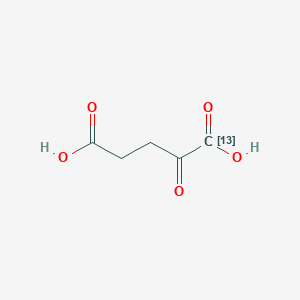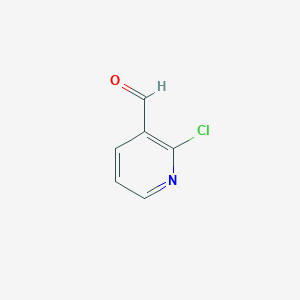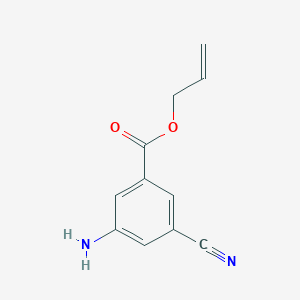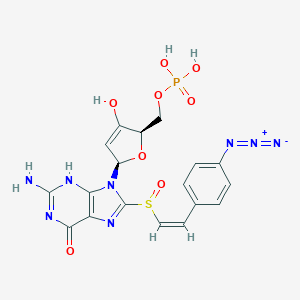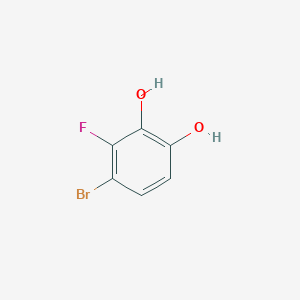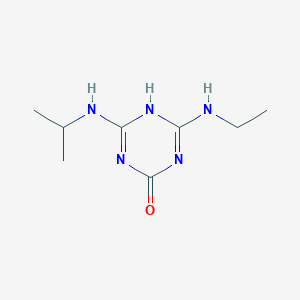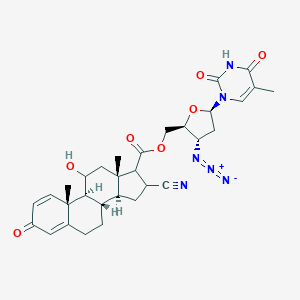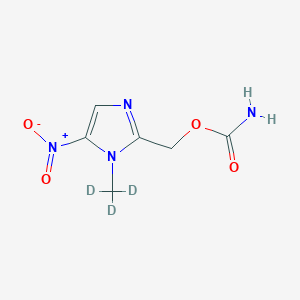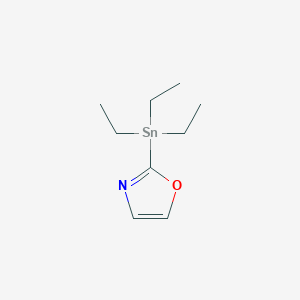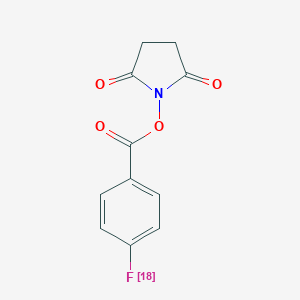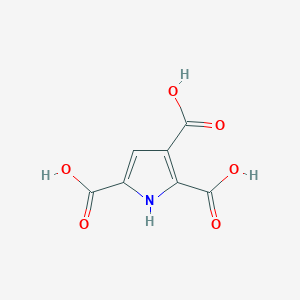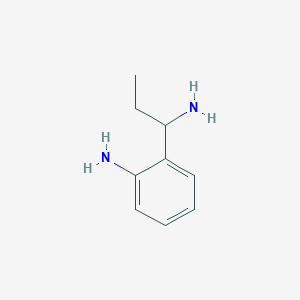
2-(1-Aminopropyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminopropyl)aniline, also known as o-APAN, is a chemical compound that belongs to the class of aromatic amines. It is commonly used in scientific research due to its unique properties and potential applications in various fields such as medicine, pharmacology, and materials science.
作用機序
The mechanism of action of 2-(1-Aminopropyl)aniline is not fully understood. However, studies have shown that it exerts its biological effects through various pathways, including the inhibition of reactive oxygen species (ROS) production, the modulation of pro-inflammatory cytokines, and the activation of antioxidant enzymes. In addition, it has been shown to interact with various cellular targets, including DNA, proteins, and lipids.
生化学的および生理学的効果
2-(1-Aminopropyl)aniline has been shown to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can protect cells from oxidative damage and prevent the development of various diseases such as cancer, diabetes, and cardiovascular diseases. In addition, it has been shown to possess anti-inflammatory properties, which can reduce inflammation and alleviate symptoms associated with various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. Furthermore, it has been shown to possess antimicrobial properties, which can inhibit the growth of various bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of using 2-(1-Aminopropyl)aniline in lab experiments is its relatively simple synthesis method, which yields high purity and yield of the product. In addition, it possesses unique properties that make it a promising candidate for drug development, materials science, and biosensor development. However, one of the main limitations of using 2-(1-Aminopropyl)aniline is its potential toxicity, which can limit its use in certain applications. Therefore, it is important to use caution when handling and using this chemical compound in lab experiments.
将来の方向性
There are several future directions for the study of 2-(1-Aminopropyl)aniline. One of the main directions is the further investigation of its potential applications in drug development, particularly in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. In addition, further research is needed to understand the mechanism of action of 2-(1-Aminopropyl)aniline and its interaction with various cellular targets. Furthermore, the development of new synthesis methods and the modification of its chemical structure could lead to the development of new compounds with improved properties and potential applications. Finally, the development of biosensors and electrochemical devices using 2-(1-Aminopropyl)aniline could lead to the development of new diagnostic tools and medical devices.
Conclusion
2-(1-Aminopropyl)aniline is a chemical compound that possesses unique properties and potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has been extensively studied for its potential applications in drug development, materials science, and biosensor development. Further research is needed to fully understand its mechanism of action and potential applications. However, caution must be taken when handling and using this chemical compound in lab experiments due to its potential toxicity.
合成法
The synthesis of 2-(1-Aminopropyl)aniline can be achieved through several methods, including the reduction of 2-nitropropane with iron powder, the reaction of 2-bromo-1-propanol with aniline, and the reductive amination of benzaldehyde with 1-amino-2-propanol. However, the most common method for synthesizing 2-(1-Aminopropyl)aniline is the reduction of 2-nitropropane with iron powder in the presence of an acid catalyst. This method is relatively simple, cost-effective, and yields high purity and yield of the product.
科学的研究の応用
2-(1-Aminopropyl)aniline has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antioxidant, anti-inflammatory, and antimicrobial properties, making it a promising candidate for drug development. In addition, it has been used as a building block for the synthesis of various organic compounds, including dyes, polymers, and liquid crystals. Furthermore, 2-(1-Aminopropyl)aniline has been investigated for its potential use in the development of biosensors and electrochemical devices.
特性
CAS番号 |
133332-53-3 |
|---|---|
製品名 |
2-(1-Aminopropyl)aniline |
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC名 |
2-(1-aminopropyl)aniline |
InChI |
InChI=1S/C9H14N2/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,8H,2,10-11H2,1H3 |
InChIキー |
UUZCNFWPRJSBHJ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1N)N |
正規SMILES |
CCC(C1=CC=CC=C1N)N |
同義語 |
Benzenemethanamine, 2-amino-alpha-ethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



